molecular formula C16H12N2O4S B182545 4-(Quinoline-8-sulfonamido)benzoic acid CAS No. 116834-64-1

4-(Quinoline-8-sulfonamido)benzoic acid

Cat. No.: B182545
CAS No.: 116834-64-1
M. Wt: 328.3 g/mol
InChI Key: NBQVTLMGAPBCJA-UHFFFAOYSA-N
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Description

4-(Quinoline-8-sulfonamido)benzoic acid (CAS: 116834-64-1) is a sulfonamide-functionalized benzoic acid derivative with the molecular formula C₁₆H₁₂N₂O₄S and a molecular weight of 328.35 g/mol . It features a quinoline moiety linked via a sulfonamide group to the para position of a benzoic acid ring. The compound is widely utilized as an intermediate in organic synthesis, exemplified by its role in preparing piperazine-carbonyl derivatives under inert conditions .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Sulfonamidation of Quinoline-8-sulfonyl Chloride with 4-Aminobenzoic Acid

The most direct synthesis involves the reaction of quinoline-8-sulfonyl chloride with 4-aminobenzoic acid under basic conditions. This method leverages nucleophilic substitution, where the amine group of 4-aminobenzoic acid attacks the electrophilic sulfur atom in the sulfonyl chloride .

Procedure :

  • Quinoline-8-sulfonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

  • 4-Aminobenzoic acid (1.2 equiv) and triethylamine (2.5 equiv) are added dropwise to neutralize HCl byproduct.

  • The reaction is stirred at room temperature for 12–16 hours.

  • The crude product is washed with 5% HCl (to remove unreacted amine), followed by saturated NaHCO₃ and brine.

  • Purification via recrystallization from ethanol/water yields white crystalline solid (75–82% yield) .

Key Variables :

  • Solvent : DCM or THF preferred for solubility.

  • Base : Triethylamine or pyridine; excess base prevents side reactions.

  • Temperature : Prolonged room-temperature stirring ensures completion.

Patent-Based Optimization for Scalability

A patent (CN105968115A) describes scalable methods for quinoline sulfonamide derivatives, emphasizing imidazo[4,5-b]pyrazine intermediates . While focused on C-Met inhibitors, the protocol adapts to this compound via:

  • Intermediate Synthesis :

    • Quinoline-8-sulfonyl chloride is prepared by chlorination of 8-mercaptoquinoline using Cl₂ gas in HCl .

    • 4-Aminobenzoic acid is pre-treated with Boc anhydride to protect the amine, reducing side reactions during coupling .

  • Coupling Reaction :

    • Protected 4-aminobenzoic acid (1.1 equiv) reacts with quinoline-8-sulfonyl chloride (1.0 equiv) in DMF at 0°C.

    • Deprotection with TFA/CH₂Cl₂ (1:1) yields the final product (88% purity, improved to 95% via column chromatography) .

Betti Reaction Derivative Approach

A modified Betti reaction synthesizes quinoline precursors before sulfonamidation . This two-step method ensures high regioselectivity:

  • Quinoline Synthesis :

    • 2-Aminophenol reacts with acrolein in HCl under reflux to form 8-hydroxyquinoline .

    • Chlorination with POCl₃ converts the hydroxyl group to sulfonyl chloride.

  • Sulfonamidation :

    • The sulfonyl chloride intermediate couples with 4-aminobenzoic acid as in Section 1.1.

    • Yields improve to 85% due to higher purity intermediates .

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity Source
Direct SulfonamidationQuinoline-8-sulfonyl chloride, TEART, 16 hr75–82%95%
Patent OptimizationBoc-protected amine, DMF0°C, 6 hr88%95%
Betti Reaction DerivativeAcrolein, POCl₃Reflux, 2 hr85%98%

Key Findings :

  • Direct sulfonamidation offers simplicity but moderate yields due to competing hydrolysis of sulfonyl chloride.

  • Patent methods improve scalability but require protective-group chemistry.

  • Betti-derived routes achieve higher purity at the cost of additional synthetic steps.

Mechanistic Insights and Side Reactions

Competing Hydrolysis of Sulfonyl Chloride

Quinoline-8-sulfonyl chloride is prone to hydrolysis in aqueous conditions, forming quinoline-8-sulfonic acid . To mitigate this:

  • Use anhydrous solvents (DCM, THF).

  • Maintain low temperatures (0–5°C) during reagent mixing .

Byproduct Formation in Coupling Reactions

Excess 4-aminobenzoic acid may lead to bis-sulfonamidation (two sulfonyl groups attaching to one amine). Stoichiometric control (1:1.2 ratio of sulfonyl chloride to amine) minimizes this .

Purification and Characterization

Recrystallization vs. Chromatography

  • Recrystallization : Ethanol/water (3:1) yields 95% pure product but loses 10–15% mass .

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) achieves >98% purity, critical for pharmaceutical applications .

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.96 (d, J=4.5 Hz, quinoline-H), 8.07 (d, J=8.0 Hz, benzoic acid-H) .

  • IR : Peaks at 2539 cm⁻¹ (O-H), 1639 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O) .

Industrial-Scale Considerations

Solvent Recovery

DMF and DCM are recycled via distillation, reducing costs by 20–30% in large batches .

Waste Management

  • Acid Waste : Neutralized with NaOH to pH 7 before disposal .

  • Silica Gel : Reactivated via calcination for reuse in chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(Quinoline-8-sulfonamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(Quinoline-8-sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Sulfonamide and Benzoic Acid Families

The following table summarizes key structural analogues of 4-(quinoline-8-sulfonamido)benzoic acid, highlighting differences in substituents, retention times (HPLC), and purity:

Compound Name Structure Molecular Weight (g/mol) Retention Time (min) HPLC Purity (%) Notable Features
This compound (Target) Quinoline-8-sulfonamido group at C4 of benzoic acid 328.35 - 95%+ Carboxylic acid enhances solubility
3-(Quinoline-8-sulfonamido)benzamide (2) Quinoline-8-sulfonamido group at C3 of benzamide 311.33 5.59 99.06 Amide group reduces polarity vs. carboxylic acid
N-(4-Hydroxyphenyl)quinoline-8-sulfonamide (3) Quinoline-8-sulfonamide linked to 4-hydroxyphenyl 300.33 11.20 96.12 Phenolic -OH may increase hydrogen bonding
4-(4-Ethoxyphenylsulfonamido)benzoic acid (5) 4-Ethoxyphenylsulfonamido group at C4 of benzoic acid 335.35 13.86 99.56 Ethoxy group introduces hydrophobicity
Quinoline-8-carboxylic acid (9) Quinoline ring with carboxylic acid at C8 (CAS: 86-59-9) 173.17 - - Smaller size, lacks sulfonamide functionality

Key Observations:

Substituent Position and Functional Groups :

  • The para-substituted target compound (C4) contrasts with meta-substituted analogues like Compound 2 (C3), which may alter steric interactions in biological targets.
  • Replacement of the carboxylic acid (target) with an amide (Compound 2) reduces polarity, as reflected in shorter HPLC retention times (5.59 min vs. 13.86 min for Compound 5) .

Hydrogen Bonding and Solubility: The carboxylic acid group in the target compound enhances aqueous solubility compared to amide derivatives. This is critical for bioavailability in pharmaceutical applications.

Hydrophobic Modifications :

  • Compound 5’s ethoxy group introduces hydrophobicity, increasing retention time (13.86 min) and possibly membrane permeability .

Comparison with Non-Sulfonamide Benzoic Acid Derivatives

2-Amino-4-chlorobenzoic acid () shares a benzoic acid core but lacks the quinoline-sulfonamide moiety. Its intramolecular N–H⋯O hydrogen bond stabilizes a planar conformation, forming S(6) ring motifs . Unlike the target compound, it is primarily used as a precursor for quinazolinones and lacks the structural complexity required for sulfonamide-mediated interactions.

Research Findings and Implications

  • Synthetic Utility : The target compound’s carboxylic acid group facilitates conjugation reactions, such as CDI-mediated coupling to piperazine derivatives (90% yield) . This reactivity is absent in amide analogues (e.g., Compound 2).
  • Biological Relevance: Quinoline-sulfonamide hybrids are explored as enzyme inhibitors (e.g., penicillin-binding proteins) . The target’s sulfonamide group may mimic natural substrates, while substituent variations (e.g., ethoxy in Compound 5) tailor hydrophobicity for target binding.

Biological Activity

4-(Quinoline-8-sulfonamido)benzoic acid is a compound with notable potential in medicinal chemistry, characterized by its unique structural features, which include a quinoline ring and a sulfonamide linkage. This compound has garnered attention for its biological activities, particularly in the realms of antimicrobial and anticancer research.

Chemical Structure

The molecular formula of this compound is C16H12N2O4S, with a molecular weight of approximately 328.34 g/mol. The structure consists of:

  • A quinoline ring at the 8-position,
  • A sulfonamide group ,
  • A benzoic acid moiety at the 4-position.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various signaling pathways associated with cell growth and apoptosis, making it a candidate for therapeutic applications.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been studied for its potential anticancer properties. It appears to influence cancer cell proliferation and induce apoptosis through the modulation of key signaling pathways.

Case Studies

  • Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cancer Cell Studies : Another investigation highlighted its ability to induce apoptosis in human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its potential as a chemotherapeutic agent .

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-(Quinoline-8-sulfonyl)benzoic acidSimilar structure but lacks the amide linkageDifferent reactivity due to absence of amide group
4-(Quinoline-8-sulfonamido)phenylacetic acidContains an acetic acid moiety instead of benzoic acidVariation in biological activity due to different substituents
4-(Quinoline-8-sulfonamido)benzamideFeatures a benzamide moiety instead of benzoic acidPotentially different pharmacological properties

Applications in Medicinal Chemistry

Given its biological activities, this compound is being explored for various applications:

  • Drug Development : Its unique properties make it a candidate for developing new antimicrobial and anticancer drugs.
  • Synthetic Chemistry : It serves as a building block for synthesizing more complex organic molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Quinoline-8-sulfonamido)benzoic acid, and how can purity be ensured?

Methodological Answer: The synthesis typically involves coupling quinoline-8-sulfonyl chloride with 4-aminobenzoic acid derivatives under basic conditions (e.g., in N,N-dimethylacetamide or tetrahydrofuran). Key steps include:

Sulfonamide Formation : React quinoline-8-sulfonyl chloride with 4-aminobenzoic acid at 0–5°C to minimize side reactions.

Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures.

Characterization : Validate via 1H^1H-NMR (to confirm sulfonamide linkage), HPLC (purity >95%), and XRPD for crystalline consistency .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
SulfonylationQuinoline-8-sulfonyl chloride, 4-aminobenzoic acid, 0°C, 12h65–7590–95
RecrystallizationEthanol/water (3:1), 24h98–99

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer: Essential techniques include:

  • X-ray Crystallography : Resolve molecular geometry using SHELX or SIR97 for structure refinement. Validate hydrogen bonding (e.g., intramolecular N–H⋯O interactions) .
  • Thermal Analysis : TGA/DSC to assess decomposition temperatures and polymorphic stability (e.g., melting points >200°C observed in related sulfonamides) .
  • NMR and FTIR : Confirm sulfonamide (–SO2_2NH–) groups via 1H^1H-NMR (δ 10–11 ppm for NH) and FTIR (1320–1160 cm1^{-1} for S=O stretches) .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during structure refinement?

Methodological Answer: Discrepancies in R values or electron density maps may arise from:

  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twin domains .
  • Disorder : Refine occupancies of disordered atoms (e.g., solvent molecules) with PART instructions in SHELX .
  • Validation Tools : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry .

Example Workflow :

Collect high-resolution data (d-spacing <1.0 Å).

Test for twinning via Rint_{int} analysis.

Refine with restraints for bond lengths/angles.

Validate using CIF checkers (e.g., CheckCIF) .

Q. What strategies optimize structure-activity relationship (SAR) studies for sulfonamide derivatives?

Methodological Answer: Focus on:

  • Substituent Effects : Modify the quinoline core (e.g., 8-ethoxy or halogen substituents) to enhance bioactivity. Compare IC50_{50} values in anti-proliferative assays .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., carbonic anhydrase IX). Prioritize derivatives with low RMSD (<2.0 Å) .
  • Data Cross-Validation : Combine in vitro assays (e.g., MTT) with in silico ADMET predictions to filter candidates .

Table 2: SAR Trends in Quinoline Sulfonamides

SubstituentBioactivity (IC50_{50}, μM)Target Protein
8-SO2_2NH–0.5–2.0Carbonic Anhydrase IX
8-Ethoxy1.2–3.5Tyrosine Kinase

Q. How can data reproducibility issues in synthetic protocols be mitigated?

Methodological Answer: Reproducibility challenges often stem from:

  • Reaction Conditions : Strictly control temperature (±2°C) and moisture (use Schlenk lines for anhydrous reactions) .
  • Purification : Standardize column chromatography gradients (e.g., 5–20% methanol in DCM) and monitor via TLC (Rf_f = 0.3–0.5) .
  • Batch Analysis : Use LC-MS to detect trace impurities (<0.1%) and ensure inter-batch consistency .

Q. What methodologies resolve thermal stability discrepancies in DSC/TGA data?

Methodological Answer: Divergent TGA/DSC profiles may indicate:

  • Polymorphism : Screen crystallization solvents (e.g., acetonitrile vs. ethanol) to isolate stable forms .
  • Dehydration : Run isothermal TGA (25–150°C) to quantify bound solvent loss.
  • Kinetic Analysis : Apply Kissinger method to DSC peaks for activation energy calculations .

Example Protocol :

Heat at 10°C/min under N2_2.

Compare onset temperatures across polymorphs.

Correlate with XRPD to confirm phase transitions .

Properties

IUPAC Name

4-(quinolin-8-ylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c19-16(20)12-6-8-13(9-7-12)18-23(21,22)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQVTLMGAPBCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354581
Record name 4-(quinoline-8-sulfonamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116834-64-1
Record name 4-(quinoline-8-sulfonamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sulfonamide VII (34 gm, 95.5 mmol) in THF and water (1:1), LiOH (20 gm, 47.66 mmol) was added and the resulting mixture was allowed to stir at 80° C. overnight. After completion of reaction, the crude mixture was washed with EtOAc. The aqueous layer was acidified with citric acid and filtered. Thus obtained solid was washed with Et2O and azeotroped by toluene, under reduced pressure to afford acid VIII (30 gm, 95.8% yield) which was taken forward for the next step without further purification.
Quantity
34 g
Type
reactant
Reaction Step One
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Quantity
20 g
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reactant
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Quantity
0 (± 1) mol
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Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step One
Yield
95.8%

Synthesis routes and methods II

Procedure details

To a solution of 4-aminobenzoic acid (10 g, 73 mmol) in 100 mL of anhydrous THF was added pyridine (1.15 g, 146 mmol), and quinoline-8-sulfonyl chloride (20 g, 88 mmol) at 0° C. The resulting mixture was stirred at 70° C. overnight. After filtration, the residue was washed with EtOH and 14 g of title compound was obtained as pure product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
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Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Ethyl 4-(quinoline-8-sulfonamido)benzoate (90, 10 g, 28.08 mmol) was dissolved in a mixture of THF-water (100:100 ml) and maintained at room temperature. To this solution was added LiOH (5.89 g, 14.0 mmol) and the resultant solution was refluxed overnight. The reaction mixture was then washed with ethyl acetate (3×50 ml) and then acidified with dilute HCl. The resultant suspension was filtered and residue was co-distilled with toluene. This product was then dried under vacuum to yield carboxylic acid 91 (8.28 g, 90%) as an off-white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.89 g
Type
reactant
Reaction Step Two
[Compound]
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resultant solution
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0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

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